molecular formula C15H13ClN2 B14739510 4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile

4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile

Cat. No.: B14739510
M. Wt: 256.73 g/mol
InChI Key: LNCFCSSDTCITBO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a chlorophenyl group attached to a pyridinyl butanenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile typically involves the reaction of 4-chlorobenzyl chloride with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.

    Bis(4-chlorophenyl) sulfone: Used in the production of polymers and has similar chlorophenyl groups.

Uniqueness

4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile is unique due to its combination of a chlorophenyl group with a pyridinyl butanenitrile structure. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-pyridin-3-ylbutanenitrile

InChI

InChI=1S/C15H13ClN2/c16-15-7-4-12(5-8-15)3-6-13(10-17)14-2-1-9-18-11-14/h1-2,4-5,7-9,11,13H,3,6H2

InChI Key

LNCFCSSDTCITBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CCC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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